molecular formula C14H18N2O2 B1407242 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane CAS No. 1419101-17-9

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane

Cat. No. B1407242
M. Wt: 246.3 g/mol
InChI Key: WENOQIOUQAFDMC-UHFFFAOYSA-N
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Description

“1-Amino-5-Cbz-5-aza-spiro[2.4]heptane” is a chemical compound with the molecular formula C14H18N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aza-spiro[2.4]heptanes has been achieved via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate .


Molecular Structure Analysis

The molecular structure of “1-Amino-5-Cbz-5-aza-spiro[2.4]heptane” consists of a spirocyclic system, which is a compound in which two rings share a single atom . The shared atom forms the spiro center. In this case, the spiro center is a nitrogen atom .

Scientific Research Applications

Synthesis and Structural Applications

  • 1-Amino-5-Cbz-5-aza-spiro[2.4]heptane is involved in the stereoselective construction of 5-aza-spiro[2.4]heptane motifs. These structures are synthesized using catalytic asymmetric 1,3-dipolar cycloaddition, a process important for drug discovery (Liu et al., 2011).

Chemical and Medicinal Chemistry Applications 2. Spiro pyrrolidines with contiguous quaternary centers have been constructed using 1,3-dipolar cycloaddition of azomethine ylides, involving 5-aza-spiro[2.4]heptanes. These compounds are significant in medicinal chemistry due to their high functionality and stereogenic centers (Liu et al., 2015).

Development of Fluorinated Compounds 3. Research has focused on the synthesis of fluorinated analogs based on the spiro[3.3]heptane motif. These compounds are noteworthy in medicinal chemistry for their three-dimensional shape and unique fluorine substitution patterns (Chernykh et al., 2016).

Role in the Synthesis of Amino Acids 4. Syntheses of 2-azaspiro[3.3]heptane-derived amino acids have been performed, adding to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Application in Glutamic Acid Analogs 5. A library of glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed, which could be utilized to probe different glutamate receptors due to the fixed spatial orientation of the aminocarboxylate moiety and the carboxylic group (Radchenko et al., 2008).

properties

IUPAC Name

benzyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-8-14(12)6-7-16(10-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOQIOUQAFDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154406
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-Cbz-5-aza-spiro[2.4]heptane

CAS RN

1419101-17-9
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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